4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one
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Description
Scientific Research Applications
Molecular Structure and Synthesis
- The structural and synthesis studies of benzimidazole derivatives, including the investigation of their crystal structures, provide foundational knowledge for understanding the molecular interactions and potential applications of these compounds in various fields such as material science and chemical synthesis (Hong-qiang Liu et al., 2012).
Anticancer and Antimicrobial Applications
- Benzimidazole derivatives have been evaluated for their anticancer properties, specifically as EGFR inhibitors, indicating potential applications in cancer treatment (A. Karayel, 2021).
- Additionally, certain benzimidazole compounds have demonstrated antibacterial potency and selectivity, particularly against Helicobacter spp., suggesting their use as targeted antimicrobial agents (T. Kühler et al., 2002).
Catalytic and Synthetic Applications
- The catalytic activities of benzimidazole derivatives, particularly in reactions such as the Suzuki-Miyaura coupling, underscore their utility in facilitating chemical syntheses, which could be applicable in developing new materials and pharmaceuticals (S. Shukla et al., 2021).
Properties
IUPAC Name |
4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-8-7-9-21(16-19)30-18-20(17-26(30)31)27-28-22-10-3-4-11-23(22)29(27)14-15-33-25-13-6-5-12-24(25)32-2/h3-13,16,20H,14-15,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXUAWPBQGAULP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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